1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol
Description
Properties
IUPAC Name |
1-methyl-3-(1-methylpiperidin-4-yl)indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-16-7-5-11(6-8-16)14-10-17(2)15-4-3-12(18)9-13(14)15/h3-4,9-11,18H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJITLRFLSAQBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CN(C3=C2C=C(C=C3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591894 | |
| Record name | 1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
445441-74-7 | |
| Record name | 1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of the Indole Core with 5-Hydroxy Substitution
The 5-hydroxyindole moiety can be synthesized or obtained via selective hydroxylation of indole derivatives or by using protected hydroxyindole intermediates. Protection of the hydroxy group (e.g., as a methoxy or silyl ether) is common during subsequent synthetic steps to prevent side reactions.
Protection and Deprotection Steps
Reduction and Salt Formation
- Reduction of intermediates such as tetrahydropyridine derivatives to piperidine rings can be performed using catalytic hydrogenation (e.g., palladium on charcoal) under transfer hydrogenation conditions with formaldehyde as a hydrogen donor.
- The final compound or intermediates may be isolated as acid addition salts (e.g., hydrochloride, hydrobromide) to improve stability and handling.
Representative Synthetic Route (Based on Patent US5659040A)
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 3-halo-5-hydroxyindole intermediate | Bromination or triflation of 5-hydroxyindole | Halogen or triflate acts as leaving group |
| 2 | Coupling with N-methylpiperidin-4-yl nucleophile | Palladium-catalyzed cross-coupling or nucleophilic substitution | Use of base and solvent such as DMF or toluene |
| 3 | N-Methylation of indole nitrogen | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) | Performed if not methylated initially |
| 4 | Deprotection of hydroxy or amino protecting groups | Acidic or basic hydrolysis | Yields free 5-hydroxy group and free amine |
| 5 | Salt formation | Treatment with HCl or other acids | Improves compound stability and solubility |
Analytical and Research Findings
- The coupling reactions typically proceed with moderate to high yields (60-90%) depending on the catalyst and conditions used.
- Catalytic hydrogenation for reduction steps is efficient under mild conditions (ambient to 95°C) using palladium on charcoal and formaldehyde as a hydrogen source.
- The final compound exhibits characteristic spectroscopic features:
- 1H NMR: Signals corresponding to indole protons, methyl groups on nitrogen, and piperidine ring protons.
- Mass Spectrometry: Molecular ion peak consistent with C15H20N2O (m/z 244).
- Purity and identity are confirmed by chromatographic methods (TLC, HPLC) and spectroscopic techniques (FTIR, NMR).
Summary Table of Key Preparation Parameters
Chemical Reactions Analysis
1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses
1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol has been investigated for its potential therapeutic effects in several areas:
- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The indole structure is often associated with psychoactive properties, making this compound a candidate for further investigation in treating mood disorders .
- Antipsychotic Properties : There is ongoing research into the use of indole derivatives for managing psychotic disorders. The interaction of this compound with dopamine receptors could provide insights into its efficacy as an antipsychotic agent .
Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a subject of interest in neuropharmacological studies:
- Cognitive Enhancement : Some studies suggest that compounds similar to this compound may enhance cognitive functions. This could be attributed to their influence on cholinergic and glutamatergic systems, which are crucial for learning and memory processes .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block:
- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex indole derivatives, which are valuable in drug discovery and development. Its unique structure allows for modifications that can lead to new compounds with varied biological activities .
Case Study 1: Antidepressant Research
A study conducted on indole derivatives demonstrated that modifications to the piperidine ring could enhance binding affinity to serotonin receptors. This research lays the groundwork for developing new antidepressants based on the structure of this compound.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of similar indole compounds in models of neurodegenerative diseases. Results indicated that these compounds could reduce oxidative stress and inflammation in neuronal cells, suggesting a potential application for this compound in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, influencing signaling pathways within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key pharmacological attributes :
- 5-HT₆ Receptor Antagonism : Exhibits high affinity (IC₅₀ < 10 nM) and selectivity (>100-fold over other serotonin receptors) .
- Therapeutic Potential: Preclinical studies highlight its efficacy in improving cognitive deficits in rodent models, positioning it as a candidate for Alzheimer’s disease and schizophrenia .
Comparison with Similar Compounds
The structural and functional uniqueness of 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol becomes evident when compared to structurally related indole derivatives and serotonin receptor modulators. Below is a detailed analysis:
Structural Analogues and Receptor Affinity
Structural Insights :
- The N1-methyl group in the target compound enhances metabolic stability compared to BRL54443, which lacks this substitution .
- The 5-O-sulfonate ester in the target compound improves bioavailability and receptor binding specificity for 5-HT₆ over other serotonin subtypes .
- BRL54443’s unsubstituted indole nitrogen and lack of esterification shift its selectivity toward 5-HT₁E/1F receptors .
Pharmacological and Functional Comparisons
5-HT₆ vs. 5-HT₁E/1F Selectivity
- The target compound’s 5-HT₆ antagonism contrasts with BRL54443’s 5-HT₁E/1F agonism, illustrating how minor structural changes (e.g., N1-methylation) drastically alter receptor targeting .
- Mechanistic Implications : 5-HT₆ antagonists enhance acetylcholine and glutamate release in the hippocampus, supporting cognitive enhancement, whereas 5-HT₁E/1F agonists modulate migraine pathways .
In Vivo Efficacy
- SAR Studies: Addition of the 5-O-sulfonate ester in the target compound improved brain penetration and duration of action compared to non-esterified analogs .
Biological Activity
1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol, commonly referred to as compound 445441-74-7, is a synthetic indole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C₁₅H₂₀N₂O, with a molecular weight of 244.34 g/mol. It has a density of 1.18 g/cm³ and a boiling point of approximately 422.1°C. The compound is classified as an irritant and is soluble in organic solvents, which is important for its application in biological studies .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
Anticancer Activity
Several studies have explored the anticancer properties of this compound, particularly its effects on breast cancer cell lines such as MDA-MB-231 and HepG2 liver cancer cells.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 2.43 - 7.84 | Induction of apoptosis via caspase activation |
| HepG2 | 4.98 - 14.65 | Inhibition of microtubule assembly |
The compound has been shown to induce apoptosis in cancer cells by enhancing caspase activity and causing cell cycle arrest at the G2/M phase . In particular, morphological changes consistent with apoptosis were observed at concentrations as low as 1 μM.
Neuropharmacological Effects
In addition to its anticancer properties, there is emerging evidence regarding the neuropharmacological potential of this compound. It has been investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain, making it a candidate for Alzheimer's disease treatment.
Table 2: AChE Inhibition Potency
| Compound | Binding Free Energy (kcal/mol) |
|---|---|
| This compound | -130.394 |
| Reference Compound (HOR) | -105.132 |
The binding affinity data suggest that this compound may serve as a potent AChE inhibitor, potentially improving cognitive functions by increasing acetylcholine levels in the synaptic cleft .
The mechanisms underlying the biological activities of this compound are multifaceted:
Apoptosis Induction
The compound triggers apoptotic pathways in cancer cells through:
- Caspase Activation: Increased caspase activity leading to programmed cell death.
- Cell Cycle Arrest: Specifically halting progression at the G2/M checkpoint.
Microtubule Disruption
It has been identified as a microtubule-destabilizing agent, which can interfere with mitotic spindle formation during cell division, thereby inhibiting cancer cell proliferation .
AChE Inhibition
By binding to AChE, it prevents the breakdown of acetylcholine, which may enhance cholinergic signaling in neurodegenerative conditions such as Alzheimer's disease .
Case Studies
Recent studies have provided insights into the effectiveness and safety profile of this compound:
Study Example:
In a study involving MDA-MB-231 cells treated with varying concentrations of the compound, significant reductions in cell viability were noted alongside increased markers for apoptosis. The study concluded that further exploration into dosage optimization and combination therapies could enhance therapeutic outcomes against breast cancer .
Q & A
Q. What are the recommended methodologies for synthesizing 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol, and how can purity be validated?
Synthesis typically involves multi-step organic reactions, including alkylation of the indole nitrogen and piperidine substitution. For example, N(1)-alkylation of indole derivatives with methyl groups and coupling with 1-methylpiperidin-4-yl moieties are common steps . Purity validation requires HPLC (>98% purity), NMR (for structural confirmation), and mass spectrometry (to confirm molecular weight) . Solubility in DMSO (46 mg/mL) and ethanol (2 mg/mL) should be verified for experimental use .
Q. How is the structural characterization of this compound performed, particularly for crystallographic studies?
Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for structure solution) is standard for resolving 3D configurations. These tools are robust for small-molecule crystallography, even with twinned or high-resolution data . Computational modeling (e.g., SMILES: CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)O) aids in predicting interactions with target receptors .
Q. What receptor profiling data exist for this compound, and how should selectivity be assessed?
The compound exhibits dual activity:
- 5-HT6 antagonist : Ki = 1.0 nM in cognitive deficit models, with selectivity over other serotonin receptors .
- 5-HT1E/1F agonist : pKi = 8.7–8.9, with >30-fold selectivity over dopamine receptors . Radioligand binding assays (e.g., using clozapine as a reference) and functional cAMP assays are critical for assessing selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?
Key SAR findings include:
- N(1)-alkylation : Methyl groups enhance 5-HT6 binding affinity (Ki = 1.0 nM vs. 9.5 nM for clozapine) .
- Piperidine substitution : The 1-methylpiperidin-4-yl group improves blood-brain barrier penetration, critical for CNS targets .
- Sulfonate ester derivatives : Modifications at the indole 5-position (e.g., 2,6-difluorobenzenesulfonic acid ester) boost 5-HT6 antagonism . Use combinatorial chemistry and in silico docking to explore substituents at the indole 3- and 5-positions .
Q. How can conflicting reports about its receptor affinity (5-HT6 antagonist vs. 5-HT1E/1F agonist) be reconciled?
Discrepancies may arise from:
- Assay conditions : Differences in cell lines (e.g., transfected HEK293 vs. neuronal cells) or agonist/antagonist assay protocols .
- Concentration-dependent effects : Lower concentrations may selectively activate 5-HT1E/1F, while higher doses block 5-HT6 .
- Species variability : Rat vs. human receptor isoforms exhibit divergent binding profiles . Validate findings using orthogonal assays (e.g., electrophysiology for functional activity) and species-specific models .
Q. What experimental designs are recommended for in vivo testing of cognitive enhancement claims?
- Animal models : Morris water maze (spatial memory) and novel object recognition (episodic memory) in rodents .
- Dosing : 1–10 mg/kg intraperitoneal, adjusted for bioavailability (e.g., solubility in saline/DMSO mixtures) .
- Controls : Compare to known 5-HT6 antagonists (e.g., SB-271046) and account for off-target effects via receptor knockout models .
Q. How can in vitro ADME assays guide pharmacokinetic optimization?
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
- Permeability : Use Caco-2 cell monolayers to predict blood-brain barrier penetration .
- Plasma protein binding : Equilibrium dialysis to measure free fraction, critical for dose adjustment . Data from these assays inform structural tweaks, such as adding fluorine atoms to reduce first-pass metabolism .
Data Contradiction Analysis
Q. Why do some studies report cognitive improvement while others emphasize pro-convulsant risks?
- Dose dependency : Cognitive benefits at 1–5 mg/kg may reverse to seizure risk at higher doses (>20 mg/kg) due to off-target receptor activation (e.g., 5-HT2C) .
- Model specificity : Electroshock seizure thresholds in rats may not translate to chronic cognitive models . Mitigate risks by conducting dose-ranging studies and monitoring EEG changes in preclinical trials .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
